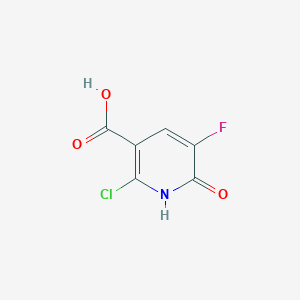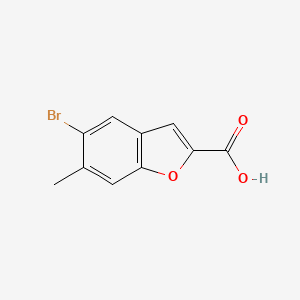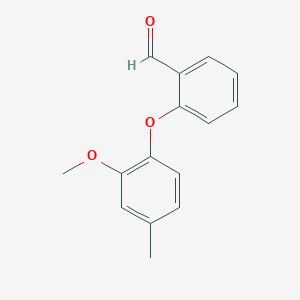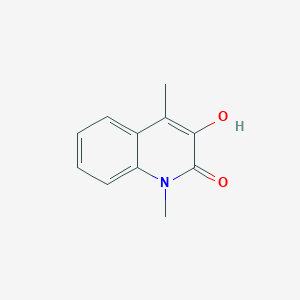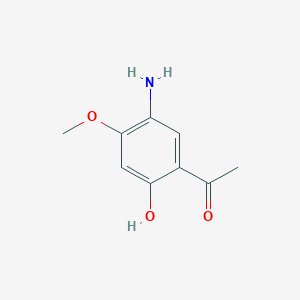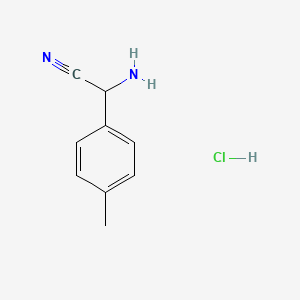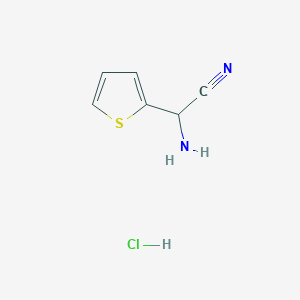
dl-丙氨酰-dl-异亮氨酸
描述
“dl-Alanyl-dl-isoleucine” is a dipeptide, which is a compound consisting of two amino acids . It is commonly known as Ala-Ile.
Synthesis Analysis
The synthesis of dl-Alanyl-dl-isoleucine involves complex biochemical processes. For instance, the synthesis of l-Isoleucine, one of the components of the dipeptide, has been enhanced by modifying the Threonine Metabolism Pathway in Escherichia coli . Another study showed that the protolytic equilibria of D/L-alanyl-D/L-serine dipeptide have been determined in aqueous solutions by means of potentiometry and calorimetry .Molecular Structure Analysis
The molecular formula of dl-Alanyl-dl-isoleucine is C9H18N2O3 . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving dl-Alanyl-dl-isoleucine are complex and can involve various pathways. For instance, the heat effects of the interaction between a solution of DL-α-alanyl-DL-norleucine and solutions of HNO3 at different pH values have been studied .科学研究应用
1. 分离和光学异构体分离
Vogler、Lanz、Lergier 和 Haefely (1966 年) 的一项研究概述了一种将 DL-丙氨酸和 DL-异亮氨酸分离为其光学对映异构体的新程序。该方法涉及非对映异构盐的分步结晶,即使在减少分解剂的情况下也能产生优异的结果 (Vogler 等,1966 年)。
2. 工业应用中的生物工艺控制
Tosa、Senuma、Nakagawa 和 Morimoto (1992 年) 讨论了 DL-氨基酸(包括 DL-丙氨酸和 DL-异亮氨酸)连续光学分离的工业应用。该过程涉及固定化氨基酰化酶,对于通过发酵生产各种 L-氨基酸(如 L-异亮氨酸、L-脯氨酸和 L-苏氨酸)具有重要意义 (Tosa 等,1992 年)。
3. 细菌细胞壁中的 D-丙氨酸掺入
Perego 等人。(1995 年) 探讨了 dlt 操纵子在枯草芽胞杆菌中的作用,该操纵子负责脂磷壁酸 (LTA) 和壁磷壁酸 (WTA) 的 D-丙氨酸酯化。这项研究提供了对 D-丙氨酸掺入细菌细胞壁机制的见解,这对于理解细菌生理和致病性至关重要 (Perego 等,1995 年)。
4. 肽合成中的立体化学性质
Kricheldorf、Au 和 Mang (2009 年) 研究了涉及 DL-丙氨酸和其他 DL-氨基酸的二肽合成的立体化学方面。这项研究与理解肽的形成及其立体化学性质有关,这在各种生化和药物应用中至关重要 (Kricheldorf 等,2009 年)。
5. 氨基酸溶解的热力学
Smirnov 和 Badelin (2012 年) 研究了 DL-丙氨酰-DL-正亮氨酸在水醇溶剂中的热力学特性。了解这些特性对于药物制剂和氨基酸溶液的制备至关重要 (Smirnov 和 Badelin,2012 年)。
6. DltA 的结构和功能分析
Yonus、Neumann、Zimmermann、May、Marahiel 和 Stubbs (2008 年) 对 DltA 进行了结构分析,DltA 是革兰氏阳性菌中 D-丙氨酸载体蛋白连接酶活性的关键酶。这项研究有助于我们理解细菌细胞壁合成中的生化途径 (Yonus 等,2008 年)。
安全和危害
未来方向
The future directions of research on dl-Alanyl-dl-isoleucine could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. For instance, a study on the structural and electronic properties of crystalline l- and dl-valine within the framework of density functional theory including van der Waals interactions could be extended to dl-Alanyl-dl-isoleucine .
作用机制
Target of Action
The primary target of dl-Alanyl-dl-isoleucine is the d-Alanine:d-alanine ligase (Ddl) . This enzyme catalyzes the ATP-driven ligation of two d-alanine (d-Ala) molecules, resulting in the formation of a d-alanyl:d-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .
Mode of Action
This could potentially disrupt the formation of the d-alanyl:d-alanine dipeptide, a crucial component in bacterial cell wall synthesis .
Biochemical Pathways
dl-Alanyl-dl-isoleucine likely affects the biochemical pathway involving the synthesis of d-alanyl:d-alanine dipeptides . These dipeptides are essential components of the peptidoglycan layer in bacterial cell walls. By inhibiting Ddl and disrupting the formation of these dipeptides, dl-Alanyl-dl-isoleucine could potentially impair bacterial cell wall synthesis and growth .
Pharmacokinetics
Similar compounds, such as n-acetyl-d,l-leucine, have been shown to enter cells via specific transporters . The uptake of these compounds into cells is switched from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters could potentially influence the bioavailability of dl-Alanyl-dl-isoleucine.
Result of Action
The primary result of dl-Alanyl-dl-isoleucine’s action would likely be the inhibition of bacterial growth due to the disruption of cell wall synthesis . By inhibiting the formation of d-alanyl:d-alanine dipeptides, dl-Alanyl-dl-isoleucine could impair the integrity of the bacterial cell wall, leading to bacterial cell death .
生化分析
Biochemical Properties
dl-Alanyl-dl-isoleucine plays a significant role in biochemical reactions, particularly in the context of peptide self-assembly. This dipeptide can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form stable structures in aqueous solutions, which can influence its interactions with other biomolecules . The interactions of dl-Alanyl-dl-isoleucine with enzymes and proteins can affect the stability and function of these biomolecules, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of dl-Alanyl-dl-isoleucine on various types of cells and cellular processes are noteworthy. This dipeptide can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, dl-Alanyl-dl-isoleucine has been shown to impact the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, its presence can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of dl-Alanyl-dl-isoleucine involves its interactions with biomolecules at the molecular level. This dipeptide can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, dl-Alanyl-dl-isoleucine can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular metabolism . These binding interactions are crucial for understanding the overall impact of dl-Alanyl-dl-isoleucine on biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dl-Alanyl-dl-isoleucine can change over time. The stability and degradation of this dipeptide are important factors to consider. Studies have shown that dl-Alanyl-dl-isoleucine remains relatively stable under certain conditions, but its degradation can lead to changes in its effects on cellular function . Long-term exposure to dl-Alanyl-dl-isoleucine can result in alterations in cellular processes, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of dl-Alanyl-dl-isoleucine can vary with different dosages in animal models. At lower doses, this dipeptide may have minimal impact on cellular functions, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of dl-Alanyl-dl-isoleucine can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies.
Metabolic Pathways
dl-Alanyl-dl-isoleucine is involved in various metabolic pathways, interacting with enzymes and cofactors. This dipeptide can influence metabolic flux and metabolite levels, leading to changes in overall metabolic processes
Transport and Distribution
The transport and distribution of dl-Alanyl-dl-isoleucine within cells and tissues are critical for its function. This dipeptide can interact with transporters and binding proteins, affecting its localization and accumulation . The distribution of dl-Alanyl-dl-isoleucine can influence its activity and effectiveness in biochemical reactions, making it an important factor to consider in experimental studies.
Subcellular Localization
The subcellular localization of dl-Alanyl-dl-isoleucine can impact its activity and function. This dipeptide may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
2-(2-aminopropanoylamino)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOICJZJSRWNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875836 | |
| Record name | ALA-ILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


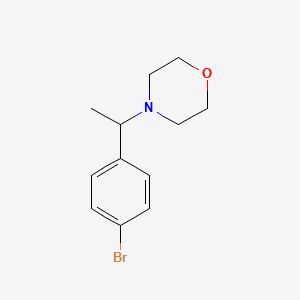
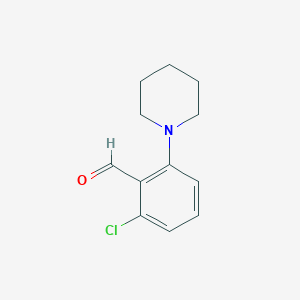



![4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3307863.png)
